molecular formula C11H11NO6S B12544327 Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester CAS No. 145348-26-1

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester

Cat. No.: B12544327
CAS No.: 145348-26-1
M. Wt: 285.28 g/mol
InChI Key: JPEDHHGXVGENMN-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound with the molecular formula C11H11NO6S. This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, a nitrophenyl group, and a sulfonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester typically involves the following steps:

    Formation of Cyclopropanecarboxylic Acid: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, such as the oxidation of cyclopropylmethanol.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is nitrated using nitric acid and sulfuric acid.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 4-nitrophenyl ester: Similar structure but lacks the sulfonyl group.

    Cyclopropanecarboxylic acid, 4-aminophenyl ester: Similar structure but has an amino group instead of a nitro group.

    Cyclopropanecarboxylic acid, 4-methylphenyl ester: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

145348-26-1

Molecular Formula

C11H11NO6S

Molecular Weight

285.28 g/mol

IUPAC Name

methyl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H11NO6S/c1-18-10(13)11(6-7-11)19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3

InChI Key

JPEDHHGXVGENMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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